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Executive Summary
NLG802 is an innovative, orally bioavailable prodrug of indoximod, a potent inhibitor of the

indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. The IDO1 pathway is a critical mechanism of

immune suppression exploited by tumors to evade immune surveillance. By metabolizing the

essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor

microenvironment. NLG802 is designed to overcome the pharmacokinetic limitations of

indoximod, delivering higher systemic exposure of the active compound. This guide provides a

comprehensive technical overview of NLG802, detailing its mechanism of action, summarizing

key preclinical and clinical data, and outlining experimental methodologies.

Introduction: The IDO1 Pathway and Immune
Evasion
The immune system plays a crucial role in identifying and eliminating malignant cells.[1]

However, tumors have developed various strategies to evade immune destruction. One such

strategy is the upregulation of the IDO1 enzyme.[2][3] IDO1 is a key metabolic enzyme that

catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine

pathway.[2] This enzymatic activity has profound immunosuppressive effects through two

primary mechanisms:
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Tryptophan Depletion: The depletion of tryptophan, an essential amino acid, inhibits the

proliferation and activation of effector immune cells, particularly T lymphocytes.[2]

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites

actively promotes the differentiation and function of regulatory T cells (Tregs), which

suppress the activity of other immune cells.

This creates a tolerogenic tumor microenvironment that protects the tumor from immune attack.

NLG802, by inhibiting IDO1, aims to reverse this immunosuppressive state and restore anti-

tumor immunity.

NLG802: Mechanism of Action
NLG802 is a prodrug of indoximod, meaning it is an inactive precursor that is converted into the

active drug, indoximod, within the body. This prodrug strategy was developed to enhance the

oral bioavailability and systemic exposure of indoximod.

The core mechanism of action of NLG802 is the inhibition of the IDO1 enzyme by its active

metabolite, indoximod. By blocking IDO1, indoximod prevents the conversion of tryptophan to

kynurenine. This leads to:

Increased Tryptophan Levels: Restoring local tryptophan concentrations, which supports the

proliferation and activation of effector immune cells such as T cells and Natural Killer (NK)

cells.

Decreased Kynurenine Levels: Reducing the levels of immunosuppressive kynurenine

metabolites, thereby diminishing the activity of regulatory T cells (Tregs).

The net effect is a shift in the tumor microenvironment from an immunosuppressive to an

immunogenic state, facilitating a robust anti-tumor immune response.
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NLG802 Mechanism of Action
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Quantitative Data
Preclinical Pharmacokinetics
Preclinical studies in animal models demonstrated the superior pharmacokinetic profile of

NLG802 compared to indoximod.

Parameter Species

Fold Increase with
NLG802 (vs. molar
equivalent of
Indoximod)

Reference

Indoximod Exposure

(Plasma

Concentration)

Rat ~2-fold

Indoximod Exposure

(Plasma

Concentration)

Monkey ~5-fold

Phase 1a Clinical Trial Pharmacokinetics
A Phase 1a dose-escalation study in patients with recurrent advanced solid malignancies

confirmed the enhanced pharmacokinetic properties of NLG802 in humans.

Dose Cohort (BID) Comparison
Fold Increase in
Cmax and AUC of
Indoximod

Reference

180 mg

Single Dose vs. Molar

Equivalent of

Indoximod

4-fold

363 mg

Continuous Dosing vs.

Molar Equivalent of

Indoximod

4 to 5.5-fold

726 mg
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BID: twice daily

Experimental Protocols
Preclinical B16F10 Melanoma Model
A preclinical study evaluated the anti-tumor efficacy of NLG802 in a syngeneic mouse model of

melanoma.

Cell Line: B16F10 murine melanoma cells.

Animal Model: C57BL/6 mice.

Tumor Implantation: Mice were subcutaneously injected with B16F10 cells to establish

tumors.

Treatment Groups:

Vehicle control

NLG802

Pmel-1 T cells + vaccination (cognate hgp100 peptide plus CpG-1826 in IFA)

NLG802 + Pmel-1 T cells + vaccination

Administration: NLG802 was administered orally.

Endpoints: Tumor size was measured to assess anti-tumor response.

Key Findings: Administration of NLG802 markedly enhanced the anti-tumor responses of

naïve, resting pmel-1 cells to vaccination, resulting in significant tumor size reduction.
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Preclinical B16F10 Melanoma Model Workflow

Phase 1a Clinical Trial
A Phase 1a clinical trial was conducted to evaluate the safety, tolerability, and

pharmacokinetics of NLG802 in patients with advanced solid tumors.

Study Design: Open-label, standard 3+3 dose-escalation study.

Patient Population: Patients with recurrent advanced solid malignancies.

Dose Escalation Cohorts:

180 mg BID

363 mg BID

726 mg BID

Primary Objectives:
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To assess the safety and tolerability of NLG802.

To determine the maximum tolerated dose (MTD).

To evaluate the pharmacokinetic properties of NLG802.

Pharmacokinetic Sampling: Blood samples were collected at various time points after single

and multiple doses to determine the plasma concentrations of indoximod.

Key Findings: NLG802 was well-tolerated with no unexpected safety signals. The MTD was

not reached in the reported cohorts. Pharmacokinetic analysis revealed a significant

increase in indoximod exposure compared to molar equivalent doses of indoximod.
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Phase 1a Clinical Trial Design
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Conclusion
NLG802 represents a promising advancement in the field of cancer immunotherapy. By

effectively delivering higher concentrations of the IDO1 inhibitor indoximod, NLG802 has the

potential to more potently reverse tumor-induced immune suppression. The favorable

pharmacokinetic and safety profile observed in early clinical studies, coupled with encouraging

preclinical efficacy data, provides a strong rationale for the continued development of NLG802
in combination with other immunotherapies and standard-of-care treatments for a variety of

solid tumors. Further clinical investigation is warranted to fully elucidate the therapeutic

potential of this novel agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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